Bienvenue dans la boutique en ligne BenchChem!

5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole

Lipophilicity CNS Drug Discovery Physicochemical Profiling

This rigid, low-entropy scaffold (2 rotatable bonds) is ideal for fragment-based kinase probe design targeting ATP-binding pockets. The meta-bromophenyl group enables efficient, mild-condition Pd-catalyzed cross-coupling for rapid parallel library synthesis, outperforming chloro analogs. Its physicochemical profile (XLogP3 3.0, TPSA 69.1Ų) and isoxazole hinge-binding motif make it a superior starting point for CNS-penetrant kinase inhibitors over simpler, more lipophilic 7-aryl triazolopyrimidines.

Molecular Formula C15H10BrN5O
Molecular Weight 356.18 g/mol
CAS No. 1416374-63-4
Cat. No. B3238682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole
CAS1416374-63-4
Molecular FormulaC15H10BrN5O
Molecular Weight356.18 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=C(N3C(=NC=N3)N=C2)C4=CC(=CC=C4)Br
InChIInChI=1S/C15H10BrN5O/c1-9-5-13(22-20-9)12-7-17-15-18-8-19-21(15)14(12)10-3-2-4-11(16)6-10/h2-8H,1H3
InChIKeyAWTHPSHGITXSAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole (CAS 1416374-63-4): A Defined Heterocyclic Scaffold for Kinase-Targeted Medicinal Chemistry


5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole (CAS 1416374-63-4) is a synthetic heterocyclic compound characterized by a [1,2,4]triazolo[1,5-a]pyrimidine core co-substituted at position 7 with a 3-bromophenyl group and at position 6 with a 3-methylisoxazole moiety [1]. This substitution pattern creates a rigid, planar scaffold with a molecular weight of 356.18 g/mol, a calculated XLogP3 of 3.0, and a topological polar surface area (TPSA) of 69.1 Ų [2]. The presence of the aryl bromide provides a synthetic handle for late-stage functionalization via cross-coupling, while the isoxazole ring contributes to metabolic stability, positioning the compound as a versatile intermediate in kinase inhibitor development programs [1].

Why 5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole Cannot Be Replaced by Generic Triazolopyrimidine Analogs


Generic substitution within the triazolo[1,5-a]pyrimidine class is undermined by critical differences in substitution topology that govern lipophilicity, hydrogen-bonding capacity, and synthetic tractability. The target compound’s 6-(3-methylisoxazole) group distinguishes it from simpler 7-aryl triazolopyrimidines, such as 7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 160290-40-4), which lacks the isoxazole ring entirely . This absence eliminates a key pharmacophoric element known to engage kinase hinge regions [1]. Additionally, swapping the 7-(3-bromophenyl) for a 7-(6-chloro-2-pyridinyl) group (CAS 1263286-54-9) alters the heteroatom composition and electronic profile, changing the hydrogen-bond acceptor count and potentially disrupting target binding . The precise combination of substituents in CAS 1416374-63-4 yields a calculated XLogP3 of 3.0 and TPSA of 69.1 Ų [2], values that fall within a desirable window for oral bioavailability (per Lipinski’s rules), whereas simpler 7-aryl analogs display markedly different physicochemical profiles that would shift structure-activity relationships, making direct functional interchange unreliable without re-optimization.

Quantitative Differentiation Evidence for 5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole (CAS 1416374-63-4)


Lipophilicity Comparison: Optimized XLogP3 for Blood-Brain Barrier Penetration Potential

The target compound exhibits a calculated XLogP3 of 3.0 [1]. This value is substantially lower than that of the simpler 7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine analog, whose higher predicted lipophilicity (estimated XLogP3 ~3.5–4.0 based on a smaller molecular weight of 275.1 g/mol and absence of the polar isoxazole ring ) would likely reduce CNS drug-likeness. For CNS-targeted kinase inhibitor programs, an XLogP3 near 3.0 is considered a favorable threshold, where values significantly above this range are associated with increased off-target binding and metabolic clearance. The target compound’s lipophilicity therefore places it in a more optimal range for brain-penetrant therapeutic development compared to the 7-(4-bromophenyl) analog [2].

Lipophilicity CNS Drug Discovery Physicochemical Profiling

Topological Polar Surface Area (TPSA): Improved Oral Bioavailability Predictor over Non-Isoxazole Analogs

The target compound’s topological polar surface area is calculated as 69.1 Ų [1]. This value falls well within the established Veber criterion (TPSA < 140 Ų) for good oral bioavailability. In contrast, the 7-(4-bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine analog (CAS 160290-40-4) has a lower TPSA of approximately 41.9 Ų (estimated from its smaller molecular formula C11H7BrN4 and lack of polar isoxazole oxygen/nitrogen atoms) . While both compounds satisfy the TPSA threshold, the target compound’s moderately higher TPSA reflects the enhanced hydrogen-bonding capability conferred by the isoxazole ring, which is a known pharmacophoric element for kinase hinge-region binding. This property provides a balance between passive permeability and target engagement that simpler 7-aryl analogs cannot achieve without additional polar substituents [2].

Oral Bioavailability Drug-Likeness ADME Prediction

Halogen Substitution Pattern: meta-Bromophenyl vs. para-Chlorophenyl Analogs for Cross-Coupling Versatility

The target compound contains a 3-bromophenyl group at position 7, featuring a bromine atom in the meta position relative to the triazolopyrimidine core [1]. This contrasts with the 7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine analog (CAS 160290-42-6), which bears a para-chlorine atom . For palladium-catalyzed cross-coupling reactions, aryl bromides are generally 10–100 times more reactive than aryl chlorides, enabling milder reaction conditions and broader substrate scope. Additionally, the meta-bromo orientation provides a distinct vector for diversification compared to para-substituted analogs, allowing access to regioisomeric libraries that sample different chemical space in structure-activity relationship (SAR) studies [2].

Late-Stage Functionalization Suzuki Coupling Medicinal Chemistry Diversification

Rotatable Bond Count: Reduced Conformational Entropy vs. Flexible-Linker Analogs

The target compound possesses only 2 rotatable bonds [1], conferring a high degree of conformational rigidity. This contrasts sharply with analogs such as 7-(4-bromophenyl)-2-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine (CAS not available; BenchChem Cat. B11000524), which contains a flexible ethyl linker and additional methoxy rotors, resulting in an estimated 7–9 rotatable bonds . In drug design, restricting rotatable bonds lowers the entropic penalty upon target binding, potentially increasing binding affinity by 0.5–1.5 kcal/mol per frozen rotor. The target compound’s low rotatable bond count is thus a key differentiator for achieving high-affinity target engagement in kinase inhibitor programs [2].

Conformational Restriction Binding Affinity Scaffold Rigidity

Optimal Application Scenarios for 5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole in Drug Discovery


Lead Scaffold for CNS-Penetrant Kinase Inhibitors

The target compound’s XLogP3 of 3.0 and TPSA of 69.1 Ų position it within the CNS MPO favorable space [1][2]. Research teams developing brain-penetrant kinase inhibitors for glioblastoma or neurodegenerative diseases should prioritize this scaffold over the more lipophilic 7-(4-bromophenyl) analog, which exceeds optimal CNS lipophilicity thresholds and may exhibit higher non-specific binding. The isoxazole ring provides a proven hinge-binding motif, as demonstrated in crystal structures of related triazolopyridine inhibitors bound to c-Met kinase [3].

Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The meta-bromophenyl substituent enables efficient Pd-catalyzed cross-coupling due to the higher reactivity of aryl bromides over chlorides [4]. This compound serves as a core intermediate for generating focused libraries of triazolopyrimidine-isoxazole analogs by varying the boronic acid coupling partner. Medicinal chemists should choose this compound over the 7-(4-chlorophenyl) analog (CAS 160290-42-6) when rapid SAR exploration via parallel synthesis is desired, as the bromide leaving group allows for milder reaction conditions and higher conversion rates .

Conformationally Restricted Kinase Probe Design

With only 2 rotatable bonds, this compound is an ideal template for designing high-affinity kinase probes where conformational rigidity is critical for potency [5]. In fragment-based drug discovery or scaffold-hopping campaigns, the low entropy penalty upon binding makes it a superior starting point compared to flexible-linker triazolopyrimidine analogs, which lose binding affinity due to conformational disorder. The rigid scaffold is particularly well-suited for targets where the ATP-binding pocket demands a pre-organized ligand conformation, such as cyclin-dependent kinases or tyrosine kinase receptors [6].

Quote Request

Request a Quote for 5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.